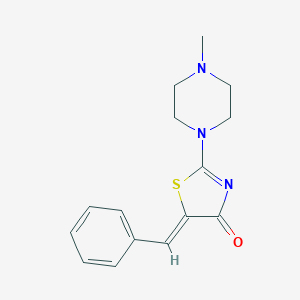

(Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one, also known as BMPTO, is a thiazole derivative that exhibits promising biological activities. BMPTO has been extensively studied for its potential use as a therapeutic agent due to its ability to inhibit various enzymes and proteins that are involved in the pathogenesis of several diseases.

Mechanism of Action

Target of Action

It’s known that similar compounds have shown significant interactions with the crystal structure of the cytochrome p45014α-sterol demethylase (cyp51) .

Mode of Action

It’s known that similar compounds have shown significant interactions with the crystal structure of the cytochrome p45014α-sterol demethylase (cyp51) . The compound forms hydrogen bond interactions with SER261 and VAL395, which are important for selective inhibition .

Biochemical Pathways

It’s known that similar compounds have shown significant interactions with the crystal structure of the cytochrome p45014α-sterol demethylase (cyp51) , which plays a crucial role in the biosynthesis of sterols in fungi and is a target for antifungal drugs.

Result of Action

The compound has shown significant antitumor activity against various cell lines including HepG2, WI-38, and VERO . It has also shown strong action against MCF-7 cell line . The compound has shown significant interactions with the crystal structure of the cytochrome P45014α-sterol demethylase (CYP51) , which could potentially disrupt the biosynthesis of sterols in fungi.

Action Environment

It’s known that similar compounds have shown significant interactions with the crystal structure of the cytochrome p45014α-sterol demethylase (cyp51) , which could potentially be influenced by environmental factors such as pH, temperature, and presence of other molecules.

Advantages and Limitations for Lab Experiments

(Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one exhibits several advantages as a research tool, including its potent inhibitory activity against various enzymes and proteins, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also exhibits some limitations, including its relatively low solubility in aqueous solutions and its instability in the presence of light and air.

Future Directions

The potential therapeutic applications of (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one are vast and varied. Future research should focus on further elucidating the mechanisms of action of this compound and its potential use as a therapeutic agent for various diseases. Additionally, the development of more stable and soluble analogs of this compound may improve its efficacy and reduce its limitations as a research tool. Furthermore, the development of this compound-based drug delivery systems may improve its bioavailability and targeted delivery to specific tissues and organs.

Synthesis Methods

The synthesis of (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one involves the reaction of 2-aminothiazole with 4-methylpiperazine in the presence of acetic anhydride. The resulting intermediate is then reacted with benzaldehyde to form the final product, this compound. The synthesis method of this compound has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

(Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against various enzymes and proteins, including but not limited to, acetylcholinesterase, butyrylcholinesterase, monoamine oxidase, and β-secretase. These enzymes and proteins are involved in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name |

(5Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c1-17-7-9-18(10-8-17)15-16-14(19)13(20-15)11-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/b13-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORXWFJXEHXJBN-QBFSEMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(3-chlorobenzoyl)amino]-2-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396301.png)

![N-[6,6-dimethyl-2,4-dioxo-1-(oxolan-2-ylmethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]thiophene-2-carboxamide](/img/structure/B396302.png)

![N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B396310.png)

![4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzenesulfonamide](/img/structure/B396313.png)

![4-tert-butyl-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B396316.png)

![2,4-dichloro-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzamide](/img/structure/B396317.png)

![N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-2,2-dimethylpropanamide](/img/structure/B396318.png)

![N-[2,2,2-trifluoro-1-{[(methylamino)carbonyl]amino}-1-(trifluoromethyl)ethyl]cyclohexanecarboxamide](/img/structure/B396320.png)

![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide](/img/structure/B396321.png)

![4-chloro-N-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B396322.png)

![N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2,2-dimethylpropanamide](/img/structure/B396323.png)

![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B396324.png)